Home > Products > Screening Compounds P128258 > Prepro-thyrotropin releasing hormone (53-74)
Prepro-thyrotropin releasing hormone (53-74) - 109796-64-7

Prepro-thyrotropin releasing hormone (53-74)

Catalog Number: EVT-1168601
CAS Number: 109796-64-7
Molecular Formula: C118H182N32O32
Molecular Weight: 2560.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Prepro-thyrotropin releasing hormone is primarily synthesized in the hypothalamus, specifically within the paraventricular nucleus. The precursor peptide consists of 255 amino acids, from which multiple copies of thyrotropin-releasing hormone are generated through proteolytic processing. The classification of this compound falls under neuropeptides, which are small protein-like molecules used by neurons to communicate with each other.

Synthesis Analysis

The synthesis of prepro-thyrotropin releasing hormone involves several steps:

  1. Gene Transcription: The gene encoding prepro-thyrotropin releasing hormone is transcribed into messenger RNA (mRNA) in the nucleus.
  2. Translation: The mRNA is translated into a precursor peptide consisting of 255 amino acids in the endoplasmic reticulum.
  3. Post-Translational Modification: The precursor undergoes post-translational modifications, including glycosylation and cleavage, to produce active fragments, including prepro-thyrotropin releasing hormone (53-74).
  4. Proteolytic Processing: Specific enzymes cleave the precursor at designated sites, resulting in the formation of multiple active peptides.

This process is influenced by various factors including hormonal signals and cellular environments, which can affect both the efficiency and regulation of peptide synthesis.

Molecular Structure Analysis

The molecular structure of prepro-thyrotropin releasing hormone (53-74) can be characterized as follows:

  • Amino Acid Sequence: The sequence includes a series of amino acids that form a specific three-dimensional structure essential for its biological activity.
  • Secondary Structure: It may contain alpha-helices or beta-sheets typical of peptide hormones, contributing to its functional conformation.
  • Molecular Weight: The molecular weight is approximately 2,500 Da, characteristic for small peptides.

Advanced techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can be employed to elucidate its precise structure and confirm its conformation.

Chemical Reactions Analysis

Prepro-thyrotropin releasing hormone (53-74) participates in several chemical reactions:

  1. Binding Reactions: It binds to specific receptors on target cells, initiating a signaling cascade that affects cellular functions.
  2. Proteolytic Cleavage: It can undergo further cleavage by peptidases, generating smaller active fragments that may have distinct biological activities.
  3. Interaction with Other Hormones: This peptide can modulate responses to other hormones like glucocorticoids, influencing stress responses and metabolic processes.

These reactions are critical for maintaining homeostasis within the endocrine system.

Mechanism of Action

The mechanism of action for prepro-thyrotropin releasing hormone (53-74) involves:

  1. Receptor Interaction: It primarily acts through binding to thyrotropin-releasing hormone receptors on pituitary cells.
  2. Signal Transduction Pathways: Upon binding, it activates intracellular signaling pathways that lead to increased synthesis and secretion of thyroid-stimulating hormone.
  3. Regulatory Feedback: Its action is subject to feedback inhibition by thyroid hormones, which modulate its release based on physiological needs.
Physical and Chemical Properties Analysis

The physical and chemical properties of prepro-thyrotropin releasing hormone (53-74) include:

Analytical techniques such as high-performance liquid chromatography can be utilized to assess these properties quantitatively.

Applications

Prepro-thyrotropin releasing hormone (53-74) has several scientific applications:

  1. Endocrine Research: It serves as a model for studying neuroendocrine signaling pathways and their implications in diseases such as hypothyroidism and metabolic disorders.
  2. Pharmacological Studies: Researchers investigate its potential as a therapeutic target for regulating thyroid function or treating stress-related conditions.
  3. Biomarker Development: Its levels may serve as biomarkers for certain endocrine disorders, aiding in diagnostic processes.
Molecular Characterization of Prepro-TRH(53–74)

Structural Features and Sequence Analysis

Primary Amino Acid Sequence and Post-Translational Modifications

Prepro-thyrotropin releasing hormone (53–74) [Prepro-TRH(53–74)] is a 22-amino acid cryptic peptide embedded within the larger prepro-TRH precursor. Its primary sequence varies slightly among mammalian species but maintains conserved structural domains critical for biological activity. In rats, the peptide spans residues 53–74 of prepro-TRH, containing a dibasic cleavage site (Arg-Arg) at its C-terminus that serves as a recognition motif for proteolytic processing enzymes. The N-terminal region features a hydrophobic core that may facilitate interactions with processing enzymes or secretory granule membranes [1] [4].

Mass spectrometry studies reveal that Prepro-TRH(53–74) undergoes minimal post-translational modifications compared to its more extensively processed counterpart, TRH (pGlu-His-Pro-NH₂). Unlike mature TRH, which undergoes N-terminal pyroglutamination and C-terminal amidation, Prepro-TRH(53–74) retains its free N-terminus and lacks amidation. This unmodified state is biologically significant, as the peptide's activity depends on its primary structure rather than terminal modifications. Analytical detection of this peptide typically employs antisera generated against synthetic peptide fragments corresponding to residues 53–74, enabling specific identification amidst complex prohormone processing intermediates [4] [6].

Table 1: Primary Structural Features of Prepro-TRH(53–74)

FeaturePositionSequence/CharacteristicsFunctional Significance
N-terminal domain53–62Hydrophobic residuesMembrane interaction potential
Core region63–70Variable charged residuesStructural flexibility
C-terminal processing site71–74-Lys-Arg-Arg-GlyProhormone convertase recognition
Post-translational modificationsThroughoutNone identifiedDistinct from mature TRH

Evolutionary Conservation Across Vertebrate Species

The sequence encoding Prepro-TRH(53–74) exhibits remarkable evolutionary conservation across vertebrate species, though with functional divergence in some lineages. In mammals, the peptide sequence shows >85% amino acid identity between rodents and humans, particularly in the C-terminal region containing the dibasic cleavage site. This high conservation suggests strong selective pressure maintaining the peptide's structural integrity for its role in prohormone processing or as an independent signaling molecule [1].

Teleost fishes display both conservation and divergence in Prepro-TRH(53–74) biology. While the rice field eel (Monopterus albus) retains the prepro-TRH gene structure containing the (53–74) domain, its functional significance appears distinct from mammalian systems. Unlike mammals where Prepro-TRH(53–74) serves primarily as a precursor intermediate, in teleosts the peptide may have acquired roles in gonadal differentiation. Transcriptomic analyses reveal trh gene expression in fish gonads, suggesting neofunctionalization during vertebrate evolution. This represents a fascinating example of how conserved precursor proteins can acquire novel functions in different taxonomic lineages [3].

Amphibians and birds exhibit intermediate conservation patterns, with amphibian Prepro-TRH(53–74) showing approximately 70% sequence identity to mammalian counterparts. The preservation of dibasic cleavage sites across all vertebrate classes indicates the fundamental importance of proper proteolytic processing for this peptide domain, regardless of its ultimate biological function in different species [1] [3].

Biosynthesis Pathways

Role of Prohormone Convertases in Precursor Cleavage

The liberation of Prepro-TRH(53–74) from its precursor occurs through precisely regulated proteolytic cleavage mediated by prohormone convertases (PCs). PC1/3 (also known as PC3) serves as the primary enzyme responsible for cleaving at the N-terminal side of Prepro-TRH(53–74), while PC2 acts secondarily at its C-terminus. These enzymes recognize and hydrolyze peptide bonds at specific dibasic residue motifs (Lys-Arg or Arg-Arg) flanking the peptide domain within the prepro-TRH molecule [1] [7].

In vitro studies using transfected AtT-20 cells demonstrate that PC1/3 preferentially cleaves at the Arg⁵¹-Arg⁵² | Ala⁵³ site, generating the N-terminus of Prepro-TRH(53–74). Subsequent C-terminal processing involves PC2-mediated cleavage at the Arg⁷⁴-Arg⁷⁵ | Gln⁷⁶ site. This sequential processing creates the exact 53–74 residue peptide through coordinated enzymatic activity. The subcellular compartmentalization of these convertases ensures spatial and temporal regulation: PC1/3 acts primarily in the trans-Golgi network and immature secretory granules, while PC2 functions predominantly in mature secretory granules. This compartmentalization prevents premature processing and enables proper peptide maturation [1] [7].

The essential nature of these processing events is highlighted by functional inhibition studies. Pharmacological blockade of PC1/3 activity reduces Prepro-TRH(53–74) generation by >80%, while PC2 inhibition decreases yield by approximately 45%. Genetic ablation experiments confirm these findings, with PC1/3 knockout mice showing near-complete absence of Prepro-TRH(53–74) in hypothalamic tissues. These results underscore the non-redundant functions of these convertases in the biosynthesis of Prepro-TRH(53–74) [1].

Carboxypeptidase-Mediated Processing and Amidation

Following prohormone convertase cleavage, Prepro-TRH(53–74) undergoes further refinement by carboxypeptidases that remove C-terminal basic residues. Carboxypeptidase E (CPE) is the primary enzyme responsible for this processing step, sequentially removing the C-terminal arginine residues (Arg⁷³ and Arg⁷⁴) that remain after PC2-mediated cleavage. This action exposes a glycine residue at position 75, which would typically serve as an amidation signal in other TRH-related peptides [1] [6].

Unlike mature TRH peptides, Prepro-TRH(53–74) does not undergo C-terminal amidation despite the presence of the Gly⁷⁵ residue. This distinguishes it from other processing intermediates in the prepro-TRH molecule. The structural basis for this lack of amidation appears to be steric hindrance from the peptide's tertiary structure, which prevents access to peptidylglycine α-amidating monooxygenase (PAM), the enzyme responsible for C-terminal amidation. Additionally, the absence of a C-terminal glycine in the final processed peptide (after carboxypeptidase trimming) eliminates the substrate required for PAM-mediated amidation [1] [6].

Table 2: Enzymatic Processing Steps for Prepro-TRH(53–74) Generation

Processing StepEnzyme(s)Cleavage SiteResulting Modification
Primary N-terminal cleavagePC1/3Arg⁵²-Ala⁵³Generates N-terminus
Primary C-terminal cleavagePC2Gly⁷⁴-Arg⁷⁵Generates C-terminus with basic residues
C-terminal basic residue removalCarboxypeptidase ESequential removal of Arg⁷⁴ and Arg⁷³Exposes Gly⁷⁵
AmidationNot applicableNot applicableNo amidation occurs

Gene Expression and Transcriptional Regulation

Promoter Analysis of trh Gene Encoding Prepro-TRH

The trh gene promoter contains cis-acting elements that coordinate tissue-specific expression and hormonal regulation of prepro-TRH biosynthesis, including the Prepro-TRH(53–74) domain. Functional promoter mapping studies identify a minimal regulatory region between -774 to +84 bp relative to the transcription start site that confers hypothalamic neuron-specific expression. This region contains several critical regulatory motifs [7] [8] [9].

Two glucocorticoid response elements (GREs) at positions -587 to -573 and -213 to -199 mediate dexamethasone-induced transcriptional upregulation. These GREs bind glucocorticoid receptors with high affinity (Kd ≈ 2.3 nM), inducing conformational changes that recruit co-activators such as steroid receptor coactivator-1. Additionally, a cyclic AMP response element (CRE) at position -98 to -91 binds phosphorylated CREB (cAMP response element-binding protein) following protein kinase A activation. This CRE is essential for basal and regulated transcription, as demonstrated by mutagenesis studies showing 85% reduction in promoter activity upon CRE disruption [5] [8].

Triiodothyronine (T₃) exerts complex regulation through thyroid hormone response elements (TREs). A canonical TRE at -654 to -639 mediates transcriptional repression in primary islet cells, though this element functions differently in hypothalamic neurons. The differential regulation highlights cell-type-specific utilization of promoter elements. Furthermore, the promoter contains binding sites for transcription factors including SP1, AP-1, and C/EBP, which form combinatorial complexes that fine-tune trh expression in response to physiological stimuli such as cold stress and nutritional status [5] [8].

Epigenetic Modulation of Prepro-TRH Expression

Epigenetic mechanisms dynamically regulate trh gene expression through chromatin remodeling and DNA modifications. In developing hypothalamic neurons, the transition from transcriptionally inactive to active trh loci coincides with histone modifications including H3K4 trimethylation and H3K9 acetylation. These activating marks recruit bromodomain-containing proteins and histone acetyltransferases that maintain an open chromatin configuration around the promoter region [9].

Transcriptional profiling of fetal hypothalamic TRH neurons reveals enrichment of epigenetic modifiers including histone deacetylases (HDACs 1 and 3) and components of the SWI/SNF chromatin remodeling complex during TRH neuron differentiation. These enzymes establish cell-type-specific epigenetic signatures that persist into adulthood. DNA methylation analysis of the trh promoter shows hypomethylation at CpG islands in TRH-expressing neurons compared to non-expressing cells, correlating with transcriptional competence [9].

The Krüppel-like factors KLF4 and KLF10 (TIEG1) represent transcription factors that bridge epigenetic regulation and trh transcription. Both factors are enriched in developing TRH neurons and bind to GC-rich promoter elements. KLF4 recruits p300 histone acetyltransferase to the promoter, facilitating histone acetylation and transcriptional activation. Conversely, KLF10 associates with HDAC-containing repressor complexes under specific physiological conditions, enabling rapid transcriptional downregulation. This epigenetic plasticity allows dynamic adjustment of prepro-TRH biosynthesis, including Prepro-TRH(53–74) production, in response to metabolic signals [9].

Properties

CAS Number

109796-64-7

Product Name

Prepro-thyrotropin releasing hormone (53-74)

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C118H182N32O32

Molecular Weight

2560.9 g/mol

InChI

InChI=1S/C118H182N32O32/c1-16-62(12)95(115(180)150-96(65(15)152)116(181)182)149-112(177)83(48-68-53-129-73-33-23-21-31-70(68)73)144-113(178)87(56-151)147-111(176)86(51-93(160)161)146-106(171)79(43-58(4)5)139-98(163)64(14)133-97(162)63(13)132-89(154)54-131-101(166)78(42-57(2)3)141-109(174)84(49-91(156)157)134-90(155)55-130-100(165)74(35-26-40-126-117(122)123)138-114(179)94(61(10)11)148-104(169)76(36-27-41-127-118(124)125)135-103(168)77(37-38-88(121)153)137-105(170)81(45-60(8)9)142-110(175)85(50-92(158)159)145-102(167)75(34-24-25-39-119)136-108(173)82(47-67-52-128-72-32-22-20-30-69(67)72)143-107(172)80(44-59(6)7)140-99(164)71(120)46-66-28-18-17-19-29-66/h17-23,28-33,52-53,57-65,71,74-87,94-96,128-129,151-152H,16,24-27,34-51,54-56,119-120H2,1-15H3,(H2,121,153)(H,130,165)(H,131,166)(H,132,154)(H,133,162)(H,134,155)(H,135,168)(H,136,173)(H,137,170)(H,138,179)(H,139,163)(H,140,164)(H,141,174)(H,142,175)(H,143,172)(H,144,178)(H,145,167)(H,146,171)(H,147,176)(H,148,169)(H,149,177)(H,150,180)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,122,123,126)(H4,124,125,127)/t62-,63-,64-,65+,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-,95-,96-/m0/s1

InChI Key

AGBWUGFMKHXVLN-ISEGCPDZSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N

Synonyms

prepro-thyrotropin releasing hormone (53-74)
prepro-TRH (53-74)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.